molecular formula C8H16O6 B281833 3,6-Dimethoxy-1,2,4,5-cyclohexanetetrol

3,6-Dimethoxy-1,2,4,5-cyclohexanetetrol

Cat. No.: B281833
M. Wt: 208.21 g/mol
InChI Key: DYQWYDODKPTUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethoxy-1,2,4,5-cyclohexanetetrol is a cyclohexane derivative with four hydroxyl (-OH) and two methoxy (-OCH₃) groups substituted at positions 1, 2, 4, 5 and 3, 6, respectively. For example, 1,2,4,5-cyclohexanetetrol (C₆H₁₂O₄) has a Henry’s Law constant of 3.9×10¹⁴, indicating low volatility . Methoxy substitutions, as seen in 3,6-Dimethoxy derivatives, are known to enhance solubility and alter reactivity compared to hydroxyl-rich analogs .

Properties

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

3,6-dimethoxycyclohexane-1,2,4,5-tetrol

InChI

InChI=1S/C8H16O6/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h3-12H,1-2H3

InChI Key

DYQWYDODKPTUPA-UHFFFAOYSA-N

SMILES

COC1C(C(C(C(C1O)O)OC)O)O

Canonical SMILES

COC1C(C(C(C(C1O)O)OC)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Positions Key Features References
1,2,4,5-cyclohexanetetrol C₆H₁₂O₄ 1,2,4,5-OH Parent compound; low volatility (Henry’s Law: 3.9×10¹⁴)
3,6-Dimethoxy-1,2,4,5-cyclohexanetetrol C₈H₁₆O₆ 1,2,4,5-OH; 3,6-OCH₃ Enhanced solubility due to methoxy groups; stereoelectronic stability
3,4-Dimethoxy-1,2,5,6-cyclohexanetetrol C₈H₁₆O₆ 1,2,5,6-OH; 3,4-OCH₃ Stereoisomer; NMR δ 3.65 ppm for OCH₃; mp 189–191°C
LLM-101 (3,6-Dinitro-1,2,4,5-cyclohexanetetrol 1,4-dinitrate) C₆H₆N₄O₁₀ 1,4-NO₃; 3,6-NO₂ High-energy material; thermal stability (decomposition >200°C)

Key Observations :

  • Methoxy vs. Hydroxyl : Methoxy substitutions reduce hydrogen-bonding capacity, increasing lipophilicity and solubility in organic solvents compared to hydroxyl-rich analogs like 1,2,4,5-cyclohexanetetrol .
  • Positional Isomerism : The stereochemical placement of methoxy groups (e.g., 3,6 vs. 3,4) significantly impacts stability. For 3,6-dimethoxy derivatives, axial-diaxial chair conformations are energetically favorable, as predicted by DFT studies .

Physicochemical Properties

Thermal Stability
  • 3,6-Dimethoxy Derivatives : Theoretical studies on 3,6-dimethoxy-1,2,4,5-tetroxane (a related compound) suggest that methoxy groups stabilize chair conformations via stereoelectronic effects, delaying thermal decomposition .
  • LLM-101 : Nitro and nitrate groups in LLM-101 contribute to high thermal stability (>200°C), making it suitable for energetic applications .
Solubility and Volatility
  • 1,2,4,5-cyclohexanetetrol : Low volatility (Henry’s Law constant: 3.9×10¹⁴) due to extensive hydrogen bonding .
  • Methoxy-Substituted Analogs: Methoxy groups reduce polarity, enhancing solubility in aprotic solvents. For example, Di-O-methyl-(−)-inositol (a 3,4-dimethoxy isomer) exhibits distinct NMR shifts (δ 3.65 ppm for OCH₃) and higher solubility than hydroxylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethoxy-1,2,4,5-cyclohexanetetrol
Reactant of Route 2
Reactant of Route 2
3,6-Dimethoxy-1,2,4,5-cyclohexanetetrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.